Oprelvekin is a recombinant form of interleukin eleven, a cytokine that plays a crucial role in hematopoiesis, specifically in the stimulation of megakaryocyte proliferation and maturation, leading to increased platelet production. It is marketed under the trade name Neumega and is primarily used to prevent severe thrombocytopenia in patients undergoing myelosuppressive chemotherapy for nonmyeloid malignancies. Oprelvekin is produced using recombinant DNA technology in Escherichia coli, resulting in a non-glycosylated protein with a molecular mass of approximately 19,000 daltons and a polypeptide chain consisting of 177 amino acids, differing from native interleukin eleven by one amino acid .
The primary chemical reaction involving oprelvekin is its interaction with specific receptors on hematopoietic stem cells and megakaryocyte progenitor cells, leading to cellular proliferation and differentiation. This interaction is mediated through the binding of oprelvekin to the interleukin eleven receptor, which activates various intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription pathway. The downstream effects include enhanced megakaryocytopoiesis and thrombopoiesis, resulting in increased platelet counts .
Oprelvekin exhibits significant biological activity as a thrombopoietic growth factor. In clinical studies, it has demonstrated efficacy in increasing platelet counts in patients with chemotherapy-induced thrombocytopenia. The drug stimulates not only the production of platelets but also enhances levels of coagulation factors such as fibrinogen and von Willebrand factor, contributing to improved hemostatic function. These effects have been observed in both preclinical animal models and human clinical trials .
Oprelvekin is synthesized through recombinant DNA technology. The process involves:
Oprelvekin is primarily indicated for:
Studies have shown that oprelvekin can interact with various biological pathways beyond thrombopoiesis. For instance:
Oprelvekin belongs to a class of thrombopoietic agents that includes several similar compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Oprelvekin | Stimulates megakaryocyte production | Non-glycosylated; approved for chemotherapy-induced thrombocytopenia |
Thrombopoietin | Directly stimulates platelet production | Naturally occurring; involved in normal hematopoiesis |
Eltrombopag | Thrombopoietin receptor agonist | Oral administration; used for chronic immune thrombocytopenia |
Romiplostim | Thrombopoietin receptor agonist | Fusion protein; administered subcutaneously |
Oprelvekin stands out due to its unique method of action as a recombinant cytokine specifically designed to enhance platelet production in patients undergoing chemotherapy while being produced through bacterial fermentation methods .